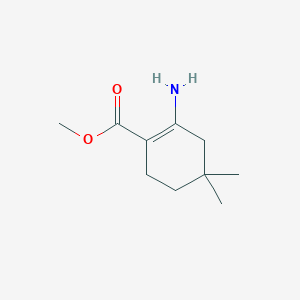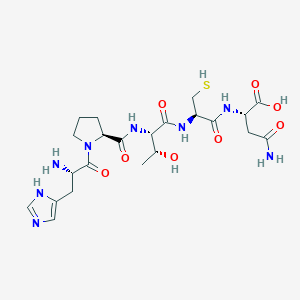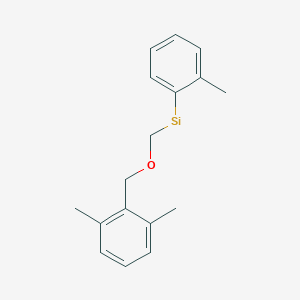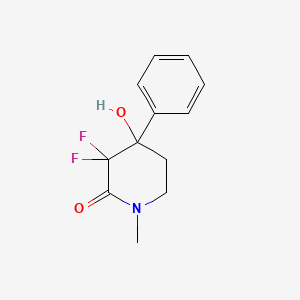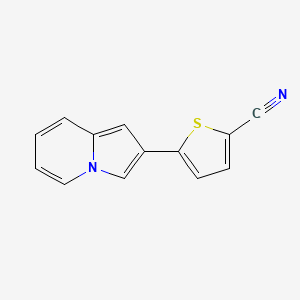
5-(Indolizin-2-yl)thiophene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Indolizin-2-yl)thiophene-2-carbonitrile is a heterocyclic compound that combines the structural features of indolizine and thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Indolizin-2-yl)thiophene-2-carbonitrile typically involves the construction of the indolizine and thiophene rings followed by their coupling. One common method is the cyclization of appropriate precursors under specific conditions. For example, the indolizine ring can be synthesized via a cyclization reaction involving a pyridine derivative and an alkyne. The thiophene ring can be constructed using a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
5-(Indolizin-2-yl)thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the indolizine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
5-(Indolizin-2-yl)thiophene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.
Industry: The compound can be used in the development of organic semiconductors, light-emitting diodes, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(Indolizin-2-yl)thiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indolizine and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions that are crucial for biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Indolizine derivatives: Compounds with similar indolizine structures, such as indolizine-3-carboxylates.
Thiophene derivatives: Compounds like 2-thiophenecarbonitrile and 2,5-dimethylthiophene.
Uniqueness
5-(Indolizin-2-yl)thiophene-2-carbonitrile is unique due to the combination of indolizine and thiophene rings, which imparts distinct electronic and structural properties. This dual-ring system can enhance the compound’s ability to interact with biological targets and improve its performance in materials science applications.
Propiedades
Número CAS |
918960-14-2 |
|---|---|
Fórmula molecular |
C13H8N2S |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
5-indolizin-2-ylthiophene-2-carbonitrile |
InChI |
InChI=1S/C13H8N2S/c14-8-12-4-5-13(16-12)10-7-11-3-1-2-6-15(11)9-10/h1-7,9H |
Clave InChI |
MKOACWMUYIYNEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CN2C=C1)C3=CC=C(S3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-](/img/structure/B15170455.png)
![3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B15170463.png)
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B15170472.png)
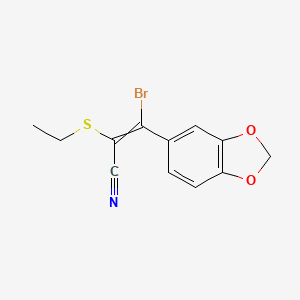
![N-Methyl-2-(2-phenylethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B15170491.png)
silane](/img/structure/B15170494.png)
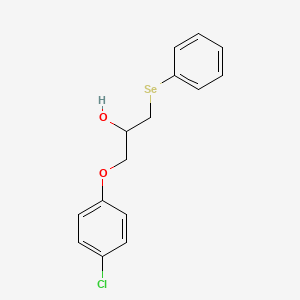
![Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]-](/img/structure/B15170510.png)
![4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane](/img/structure/B15170514.png)
